molecular formula C7H12O B14708644 3-Methoxy-3-methyl-1-pentyne CAS No. 22802-35-3

3-Methoxy-3-methyl-1-pentyne

Cat. No.: B14708644
CAS No.: 22802-35-3
M. Wt: 112.17 g/mol
InChI Key: ADNAPRCXSGMYRO-UHFFFAOYSA-N
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Description

3-Methoxy-3-methyl-1-pentyne is an organic compound with the molecular formula C7H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the first carbon of the pentyne chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-3-methyl-1-pentyne can be synthesized through various organic reactions. One common method involves the alkylation of propargyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

HC≡C-CH2OH+CH3IHC≡C-CH2OCH3+KI\text{HC≡C-CH2OH} + \text{CH3I} \rightarrow \text{HC≡C-CH2OCH3} + \text{KI} HC≡C-CH2OH+CH3I→HC≡C-CH2OCH3+KI

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and ensure high selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methyl-1-pentyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxy-3-methyl-1-pentanone or 3-methoxy-3-methyl-1-pentanoic acid.

    Reduction: Formation of 3-methoxy-3-methyl-1-pentene or 3-methoxy-3-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-3-methyl-1-pentyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methyl-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s triple bond and methoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-pentyne: Lacks the methoxy group, resulting in different reactivity and properties.

    3-Methoxy-1-pentyne: Similar structure but with the methoxy group attached to a different carbon.

    3-Methoxy-3-methyl-1-butanol: Contains a hydroxyl group instead of a triple bond, leading to different chemical behavior.

Uniqueness

3-Methoxy-3-methyl-1-pentyne is unique due to the presence of both a methoxy group and a triple bond in its structure

Properties

CAS No.

22802-35-3

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-methoxy-3-methylpent-1-yne

InChI

InChI=1S/C7H12O/c1-5-7(3,6-2)8-4/h1H,6H2,2-4H3

InChI Key

ADNAPRCXSGMYRO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)OC

Origin of Product

United States

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